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Compound of Interest

Compound Name:
2-chloro-N-(3,5-

dimethylphenyl)propanamide

CAS No.: 956576-37-7

Cat. No.: B3039071

Get Quote

Molecular Architecture & Physicochemical Profile[2]
Structural Definition
The molecule is an

-haloanilide constructed from a 3,5-dimethylaniline (3,5-xylidine) core acylated by 2-
chloropropanoic acid.

IUPAC Name: 2-chloro-N-(3,5-dimethylphenyl)propanamide[1]

Molecular Formula:

[1][2]

Molecular Weight: 211.69 g/mol [1][2]

Chirality: The C2 position (alpha to carbonyl) is a chiral center. Synthetic samples are

typically racemic (
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) unless prepared from optically pure lactic acid derivatives (e.g., D- or L-2-chloropropionyl
chloride).

Steric & Electronic Analysis (The "Meta" Advantage)
Unlike its famous isomer 2-chloro-N-(2,6-dimethylphenyl)propanamide (the precursor to

Lidocaine and Metalaxyl), the 3,5-dimethyl substitution pattern offers a distinct chemical profile:

Steric Accessibility: The methyl groups are in the meta positions. This leaves the amide

nitrogen and carbonyl oxygen unshielded, unlike the 2,6-isomers where ortho methyls create

a "picket fence" that retards hydrolysis. Consequently, the 3,5-isomer is more reactive toward

hydrolysis but also more accessible for

-alkylation reactions.

Electronic Activation: The 3,5-dimethyl groups are electron-donating (+I effect), increasing

the electron density of the aromatic ring. This makes the ring more susceptible to

electrophilic aromatic substitution (EAS) at the ortho (C2/C6) and para (C4) positions relative

to the amine.

Key Physicochemical Data
Property Value (Predicted/Exp) Relevance

LogP ~2.8 - 3.1
Moderate lipophilicity; suitable

for CNS penetration models.

H-Bond Donors 1 (Amide NH)
Critical for receptor binding

(e.g., kinase hinge regions).

H-Bond Acceptors 1 (Carbonyl O)
Interaction point for solvent or

protein backbones.

Rotatable Bonds 3
Allows conformational

adaptation in binding pockets.

Synthetic Pathways & Experimental Protocols
Retrosynthetic Logic
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The most robust synthesis disconnects the amide bond, utilizing nucleophilic acyl substitution.

The choice of acylating agent (acid chloride vs. anhydride) depends on the desired purity and

scale.

Pathway: 3,5-Dimethylaniline + 2-Chloropropionyl Chloride

Target

Mechanism: Addition-Elimination (

).

Critical Control: The reaction generates HCl. An acid scavenger (base) is required to prevent

protonation of the unreacted aniline, which would deactivate it.

Protocol: Anhydrous Acylation (Standard Operating
Procedure)
This protocol prioritizes yield and purity, minimizing hydrolytic side reactions.

Reagents:

3,5-Dimethylaniline (1.0 eq)

2-Chloropropionyl chloride (1.1 eq)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

Preparation: Charge a 3-neck round-bottom flask with 3,5-dimethylaniline (10 mmol) and dry

DCM (50 mL). Inert the system with

or Ar.

Base Addition: Add TEA (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

Rationale: Cooling controls the exotherm of the acylation.
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Acylation: Add 2-chloropropionyl chloride (11 mmol) dropwise over 20 minutes. Maintain

internal temperature

.

Observation: White precipitate (TEA

HCl) will form immediately.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

via TLC (Hexane:EtOAc 3:1).

Workup:

Quench with saturated

(aq).

Separate organic layer; wash with 1M HCl (to remove unreacted aniline) and Brine.

Dry over

, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography if high

purity (>99%) is required for biological assays.

Reactivity Profile & Applications
The molecule acts as a dual-reactive scaffold:

Electrophilic

-Carbon: The C-Cl bond is highly susceptible to

displacement by nucleophiles (amines, thiols).

Nucleophilic Aromatic Ring: The electron-rich ring can undergo further functionalization.

Primary Application: Synthesis of -Aminoamides
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The primary utility of this scaffold is the synthesis of therapeutic candidates (e.g., sodium

channel blockers) via displacement of the chloride.

Reaction: Target + Secondary Amine (

)

-Aminoamide

Conditions:

, Acetone or Acetonitrile, Reflux, catalytic KI (Finkelstein condition).

Mechanism: The iodide displaces the chloride (in situ) to form a more reactive alkyl iodide,

which is then displaced by the amine.

Visualization: Reactivity & Synthesis Workflow
The following diagram maps the synthesis and downstream utility of the scaffold.

Precursors Downstream Applications

3,5-Dimethylaniline
(Nucleophile)

2-chloro-N-(3,5-dimethylphenyl)
propanamide
(The Scaffold)

 Acylation
(DCM, Et3N, 0°C)

2-Chloropropionyl
Chloride (Electrophile)

α-Aminoamides
(Na+ Channel Blockers) SN2 w/ Amines

(K2CO3, KI)

Oxindoles/Lactams
( via Cyclization)

 Friedel-Crafts
(AlCl3, Heat)

Thioethers
(Metabolic Probes)

 SN2 w/ Thiols

Click to download full resolution via product page
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Caption: Synthetic logic flow from precursors to the target scaffold and its divergence into

bioactive pharmacophores via SN2 displacement or cyclization.

Spectroscopic Characterization (Validation)
To ensure the integrity of the synthesized compound, compare experimental data against these

predicted signatures.

Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,

):

8.20 (br s, 1H, NH).

7.20 (s, 2H, Ar-H ortho to amine).

6.80 (s, 1H, Ar-H para to amine).

4.55 (q, J=7.0 Hz, 1H, CH-Cl).

2.30 (s, 6H, Ar-CH3).

1.80 (d, J=7.0 Hz, 3H, CH-CH3).

Note: The distinct singlet (2H) for the ortho protons confirms the symmetrical 3,5-

substitution pattern.

Mass Spectrometry (MS)
Method: ESI+ or EI.

Molecular Ion:

(for

) and

(for

).
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Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, diagnostic of a mono-chlorinated

species.

References
PubChem.2-chloro-N-(3,4-dimethylphenyl)propanamide (Compound Summary). National

Library of Medicine. [Link](Note: Isomer reference for physicochemical baseline).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. 2-chloro-N-(3,4-dimethylphenyl)propanamide | C11H14ClNO | CID 11586530 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Monograph: 2-Chloro-N-(3,5-
dimethylphenyl)propanamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3039071/docs#technical-monograph-2-chloro-n-3-5-
dimethylphenyl-propanamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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